2-Chloro-1-spiro[2.4]heptan-2-ylethanone
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Description
Synthesis Analysis
The synthesis of spirocyclopropane annelated to six- and five-member rings has been demonstrated in recent decades . Various methods for the synthesis of these compounds have been reported . For instance, Magnien and Tom in 1966 reported a degage cyclization to 7-methyl-5,6-diazaspiro [2.4]hept-6-en-4-one . They isolated 4- (2-chloroethyl)-5-methyl-2,4-dihydro-pyrazol-3-one . Also, von Rothenburg synthesized this compound from 1-acetyl-1-carboxycyclopropane and hydrazine .Molecular Structure Analysis
The molecular structure of 2-Chloro-1-spiro[2.4]heptan-2-ylethanone is characterized by two rings that share a single carbon atom. This structure is also available as a 2d Mol file .Chemical Reactions Analysis
Spirocyclopropane compounds demonstrate antifungal, antibacterial, antiviral and some enzyme inhibition activities . In addition, compounds containing this group with another ring attached to spiro are also very interesting and significant . The formation of 7-methyl-5,6-diazaspiro [2,4] hept-6-en-4-one from 4- (2-hydroxyethyl)-5-methyl-2,4-dihydro-3 H -pyrazol-3-one was proceeded by treatment with concentrated sulfuric acid followed by dehydration .Scientific Research Applications
Novel Synthetic Routes and Compound Synthesis Research has led to innovative synthetic methodologies involving 2-Chloro-1-spiro[2.4]heptan-2-ylethanone derivatives. For instance, a study described a new bornane synthesis approach through solvolysis reactions of related structures, demonstrating the potential for creating variations of this compound for further applications (Föhlisch, Bakr, & Fischer, 2002). Additionally, organocatalytic synthesis has been employed to generate spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity and structural diversity, showcasing the compound's versatility in creating biologically active derivatives (Chen, Wei, Luo, Xiao, & Gong, 2009).
Chemical Reactivity and Mechanistic Insights Studies on the chemical reactivity of this compound derivatives have provided insights into their mechanistic behaviors in various reactions. For instance, research on the solvolyses of related spiro compounds has contributed to understanding their reactivity and stability, offering valuable knowledge for synthetic chemistry applications (Tsuji, Moritani, Nishida, & Tadokoro, 1967).
Advancements in Photochemical Applications Spiro compounds derived from this compound have been explored for their potential in photochemical applications. For example, the synthesis of spiro-fused photochromes from related diarylethene derivatives has been investigated, demonstrating the compound's utility in developing materials with photoresponsive properties (Belikov, Ievlev, Belikova, Ershov, Tafeenko, & Surazhskaya, 2015).
Exploration of Electron Acceptance Capabilities Research into the electron acceptance capabilities of spiroannelated methanofullerenes, including structures related to this compound, has expanded our understanding of their electronic properties. This exploration is crucial for developing novel materials for electronic applications (Knight, Martín, Ohno, Ortí, Rovira, Veciana, Vidal-Gancedo, Viruela, & Wudl, 1997).
Properties
IUPAC Name |
2-chloro-1-spiro[2.4]heptan-2-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClO/c10-6-8(11)7-5-9(7)3-1-2-4-9/h7H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGTVLBVSJOKFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC2C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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